6-Methoxybenzo[B]thiophen-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEJVCIWCVCHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477592 | |
| Record name | 6-METHOXYBENZO[B]THIOPHEN-3(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-22-0 | |
| Record name | 6-METHOXYBENZO[B]THIOPHEN-3(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Benzo B Thiophene Scaffolds in Medicinal Chemistry
The benzo[b]thiophene core, a bicyclic system consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from the observation that this scaffold is a recurring motif in a multitude of biologically active compounds. nih.gov Derivatives of benzo[b]thiophene have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, anticancer, and antidiabetic properties. nih.govijpsjournal.com
The versatility of the benzo[b]thiophene scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This chemical tractability enables medicinal chemists to synthesize libraries of derivatives and conduct extensive structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for specific biological targets. nih.gov The rich chemistry of benzo[b]thiophenes provides a robust platform for the exploration of molecular diversity, a key factor in the discovery of new drug candidates.
The Crucial Role of Heterocyclic Frameworks in Drug Discovery and Development
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery and development. A vast number of approved drugs contain heterocyclic moieties, underscoring their importance in medicinal chemistry. These frameworks offer a diverse range of structural possibilities and electronic properties that are conducive to effective interactions with biological macromolecules such as proteins and nucleic acids.
The presence of heteroatoms like nitrogen, sulfur, and oxygen in these rings introduces dipoles, hydrogen bonding capabilities, and specific steric conformations that can lead to high-affinity binding to target sites. Furthermore, the metabolic stability and pharmacokinetic profiles of drug candidates can often be favorably modulated by the incorporation of heterocyclic systems. The structural rigidity or flexibility of different heterocyclic rings can also be exploited to optimize the spatial arrangement of functional groups necessary for biological activity.
Current Research Trajectories Involving the 6 Methoxybenzo B Thiophen 3 2h One Moiety
Established Synthetic Routes to this compound and its Precursors
The construction of the this compound core relies on various cyclization strategies to form the fused thiophene (B33073) ring.
Cyclization Approaches for Benzo[b]thiophene Ring Construction
The formation of the benzo[b]thiophene ring system is a key step in the synthesis of this compound. Several cyclization methods have been developed to achieve this.
One established method involves the intramolecular cyclization of aryl sulfides . For instance, arylmercapto acetals can undergo cyclization in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Another approach is the oxidative cyclization of 2-mercaptocinnamic acid using potassium ferricyanide (B76249) or iodine to yield the benzo[b]thiophene core. chemicalbook.com
Arylthioacetic acids, which can be prepared from thiophenol and chloroacetic acid, can be cyclized in acetic anhydride (B1165640) to form 3-hydroxybenzo[b]thiophene, a tautomer of the target ketone. chemicalbook.com A more direct route to the 3-oxo functionality involves the treatment of 2-benzo[b]thienyl-lithium with n-butylborate, followed by acidification to form a cyclotriboroxane intermediate. Subsequent oxidation with hydrogen peroxide yields benzo[b]thiophen-3(2H)-one derivatives with good yields.
More recent methods focus on environmentally benign processes. For example, the electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt provides 2,3-disubstituted benzo[b]thiophenes under moderate conditions. organic-chemistry.orgnih.govacs.org This method is advantageous due to its use of non-toxic reagents and mild reaction conditions. organic-chemistry.orgnih.gov
Specific Precursors and Intermediate Synthesis for 6-Methoxybenzothiophene Derivatives
The synthesis of 6-methoxy substituted benzothiophenes requires the use of appropriately substituted precursors. A common starting material is 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene. prepchem.com This precursor can be cyclized in the presence of a Lewis acid like BF3·Et2O to yield a mixture of 6- and 4-methoxybenzo[b]thiophene. prepchem.com
Another key intermediate is 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride, which can be synthesized and subsequently used to introduce substituents at the 2- and 3-positions. prepchem.com For the synthesis of more complex derivatives, such as those with additional aromatic or heteroaromatic groups, precursors like 2-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles can be employed. nih.gov
The synthesis of 6-amino-5-carboxamidouracils as precursors for 8-substituted xanthines highlights the importance of precursor design for specific target molecules. frontiersin.org Similarly, the synthesis of 6-arylbenzo[c]phenanthridin-10-ol derivatives relies on the regioselective synthesis of key precursors. rsc.org
Application of Electrophilic Cyclization and Metal-Catalyzed Processes
Electrophilic cyclization is a powerful tool for constructing the benzo[b]thiophene ring. The reaction of o-alkynyl thioanisoles with an electrophilic sulfur source, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, leads to the formation of 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgnih.govacs.org This reaction proceeds via the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org Various electrophiles, including iodine, N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), have been used for the cyclization of o-thioanisole-substituted ynamides to produce 3-halogenated 2-amidobenzothiophenes. organic-chemistry.orgresearchgate.net
Metal-catalyzed processes, particularly those using palladium, have become indispensable in the synthesis of benzothiophenes. Palladium-catalyzed intramolecular oxidative C-H functionalization of enethiolate salts provides an efficient route to multisubstituted benzo[b]thiophenes. nih.gov This method involves the in-situ generation of enethiolates followed by C-H activation and arylthiolation. nih.gov Copper-catalyzed reactions have also been employed, for example, in the cyclization of 2-iodochalcones with a sulfur source to yield 2-acylbenzo[b]thiophenes. organic-chemistry.org
Derivatization Strategies and Analogue Synthesis of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a diverse range of analogues with different biological or material properties.
Functionalization at the 2-Position and 3-Position of the Benzo[b]thiophene System
The 2- and 3-positions of the benzo[b]thiophene ring are common sites for functionalization. For instance, 2-substituted-6-hydroxy and 6-methoxybenzothiazoles can be prepared from 2-cyano-6-methoxybenzothiazole. researchgate.net The synthesis of 2,3-difunctionalized benzo[b]thiophenes, such as 2-anilino-3-cyanobenzo[b]thiophenes, has been explored for their antiangiogenic properties. nih.gov
The introduction of substituents at the 2-position can be achieved through various methods. One approach involves the reaction of a 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride intermediate with nucleophiles. prepchem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also effective for introducing aryl groups at the 3-position using diazonium salts. researchgate.net
A study on 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes demonstrated a three-step synthetic procedure starting from 6-methoxybenzo[b]thiophene, allowing for a wide range of substituents at the 2-position. unife.it
Introduction of Diverse Aromatic and Heteroaromatic Substituents
The introduction of diverse aromatic and heteroaromatic substituents onto the benzo[b]thiophene core is crucial for tuning its properties. This can be achieved by reacting the core structure with various aldehydes or through cross-coupling reactions. For example, a series of acylhydrazones were prepared by reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with different aromatic or heteroaromatic aldehydes. nih.gov
Palladium-catalyzed C-H arylation allows for the introduction of aryl groups onto the benzo[b]thiophene ring. organic-chemistry.org The synthesis of 2-(2',6'-dialkoxyphenyl)-benzo[b]furan derivatives, a related heterocyclic system, has been achieved through the Sonogashira cross-coupling of o-iodophenol and aryl acetylenes, demonstrating a viable strategy for introducing complex aromatic substituents. researchgate.net
The versatility of these methods allows for the creation of a wide array of derivatives. For instance, the synthesis of a zileuton (B1683628) impurity involved a regioselective Friedel-Crafts coupling, showcasing another route for introducing aromatic moieties. nih.gov
Parallel Synthesis and Combinatorial Library Generation for Multi-Substituted Benzothiophenes
The demand for large and diverse collections of compounds for high-throughput screening has driven the development of parallel synthesis and combinatorial chemistry techniques. These approaches enable the rapid generation of extensive libraries of molecules from a common scaffold. nih.gov
A notable example is the solution-phase parallel synthesis of a multi-substituted benzo[b]thiophene library. nih.gov This strategy involves the initial preparation of a key intermediate, a 3-iodobenzo[b]thiophene, which can then be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce diversity at the 3-position. The synthesis of 3-aroyl-2-aryl-6-methoxybenzo[b]thiophene analogues, which are recognized as potent inhibitors of tubulin polymerization, highlights the importance of this methodology. nih.gov
The general approach commences with the electrophilic cyclization of alkynes bearing electron-rich aromatic rings using iodine in dichloromethane (B109758) to produce 3-iodobenzo[b]thiophenes in high yields. nih.gov These iodo-functionalized scaffolds are then diversified using an array of palladium-catalyzed reactions.
Table 1: Diversification of 3-Iodobenzo[b]thiophenes via Palladium-Catalyzed Cross-Coupling Reactions nih.gov
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol, 80°C | 3-Arylbenzo[b]thiophene |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, 50°C | 3-Alkynylbenzo[b]thiophene |
| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | 3-Alkenylbenzo[b]thiophene |
| Carboalkoxylation | CO, Alcohol, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | Benzo[b]thiophene-3-carboxylate |
This parallel synthesis approach allows for the systematic modification of the benzothiophene core, including the introduction of a methoxy (B1213986) group at the 6-position, to rapidly generate libraries of compounds for biological evaluation. nih.gov The ability to perform these reactions in a parallel fashion significantly accelerates the drug discovery process. researchgate.net
Multicomponent Reactions for Thiophene Derivative Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from three or more starting materials in a single step. nih.govnih.gov These reactions are characterized by high atom economy and procedural simplicity, which aligns with the principles of green chemistry. nih.gov
While a specific multicomponent reaction for the direct synthesis of this compound is not extensively documented, the Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base.
A plausible MCR approach to a precursor of 6-methoxy-substituted benzothiophenes could involve a one-pot reaction of a suitably substituted benzene (B151609) derivative, a carbonyl compound, and a sulfur source. For instance, a reaction between a substituted thiosalicylaldehyde, an α-halo ketone, and a base could potentially lead to the formation of the benzothiophene ring system in a convergent manner. The development of novel MCRs remains an active area of research, with the potential for discovering new pathways to synthesize complex heterocyclic scaffolds like this compound. researchgate.net
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This includes the use of milder reaction conditions, the reduction of waste, and the avoidance of toxic reagents and catalysts.
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes
Direct C-H arylation has become a prominent strategy for the synthesis of aryl-substituted heterocycles, as it avoids the need for pre-functionalization of the heterocyclic substrate. A significant advancement in this area is the development of methods for the direct β-arylation of thiophenes and benzo[b]thiophenes at room temperature. nih.gov
This methodology is particularly noteworthy for its operational simplicity and mild reaction conditions. The reaction typically employs a palladium catalyst and an aryl iodide as the coupling partner. The ability to perform this transformation at ambient temperature allows for a broad functional group tolerance, including heat-sensitive groups. nih.gov The reaction proceeds with high regioselectivity, favoring arylation at the β-position (C3) of the benzothiophene ring.
Table 2: Key Features of Room-Temperature β-Arylation of Benzofurans (Applicable by analogy to Benzothiophenes) nih.gov
| Feature | Description |
|---|---|
| Reaction Temperature | Room Temperature |
| Substrates | Benzofurans (and by extension, Benzothiophenes) and Aryl Iodides |
| Regioselectivity | Complete C2-arylation for benzofurans (implying high regioselectivity for benzothiophenes) |
| Functional Group Tolerance | Wide range, including heat-sensitive groups |
| Proposed Mechanism | Heck-type pathway |
The application of this method to a 6-methoxy-substituted benzothiophene would provide a direct and efficient route to 3-aryl-6-methoxybenzo[b]thiophenes, which are precursors to the target compound this compound.
Positional Effects of Substituents on Biological Activity
The type and position of chemical groups attached to the benzothiophene core can dramatically alter the molecule's interaction with biological targets.
Substitutions at the 2-position of the benzothiophene ring have been shown to be a critical determinant of biological activity. For instance, the introduction of an alkoxycarbonyl group at this position, particularly in conjunction with an anilino group at the 3-position, has been explored in the development of potent anticancer agents. While direct studies on 2-substituted this compound are limited, research on related 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes has demonstrated that these compounds can act as inhibitors of tubulin polymerization. mdpi.com The nature of the alkoxycarbonyl group can influence the potency and pharmacokinetic properties of these derivatives.
Similarly, the presence of an aryl group at the 2-position is a common feature in many biologically active benzothiophenes. For example, the 2-phenylbenzothiophene scaffold is found in compounds with activities ranging from antitumor and antifungal to enzyme inhibition. mdpi.com In the context of 6-methoxy-3-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)benzothiophene, the 2-aryl group is a key component of its activity as a selective estrogen receptor modulator (SERM) and anti-tubulin agent. mdpi.com
The 3-position of the benzo[b]thiophen-3(2H)-one core is another key site for modification. The introduction of an anilino group, often in combination with substituents at the 2-position, has been a successful strategy in designing anticancer agents. mdpi.com The substitution pattern on the anilino ring itself can further modulate activity.
Halogenation at the 3-position, such as with a bromo group, can significantly impact the electronic properties and reactivity of the molecule, thereby influencing its biological interactions. While specific data on 3-bromo-6-methoxybenzo[b]thiophen-3(2H)-one is not extensively available, studies on related brominated benzothiophenes suggest that such modifications can be a viable strategy for developing bioactive compounds. fishersci.ca For example, 3-bromobenzo[b]thiophene has been investigated for its antifungal properties. fishersci.ca
The introduction of a small alkyl group like methyl at the 3-position can also affect activity. In a series of 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-alpha]benzimidazol-2-yl)ethanone derivatives, the 3-methyl group was part of the core structure of compounds that exhibited potent immunosuppressive and cytotoxic activities. nih.gov
Replacing the 6-methoxy group with a 6-hydroxy group can alter the molecule's polarity and hydrogen bonding capabilities, which may lead to different biological activities. For instance, in a study of benzothiazole (B30560) derivatives, which share a similar bicyclic core, a 6-hydroxy substituent was a key feature for potent and selective monoamine oxidase B (MAO-B) inhibition. researchgate.net
Substitution with a 6-ethoxy group, being slightly more lipophilic than a methoxy group, could potentially enhance cell membrane permeability. Conversely, a 6-fluoro substituent, being a small, electron-withdrawing group, can significantly alter the electronic properties of the benzothiophene ring and may improve metabolic stability. Studies on related heterocyclic systems have shown that fluoro-substitutions can lead to potent biological activity. nih.gov For example, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, difluoro and chloro-fluoro substitutions on the phenylpiperazine moiety resulted in the most active compounds. nih.gov
The inherent properties of the benzothiophene ring system, combined with the electronic and steric effects of its substituents, dictate the molecule's ability to fit into and interact with the active sites of biological targets.
QSAR Modeling for Predictive Activity
QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent molecules.
Various QSAR methodologies have been applied to series of benzothiophene derivatives to understand the structural requirements for their biological activities.
Hologram QSAR (HQSAR) is a 2D QSAR technique that uses molecular holograms, which are fingerprints of the molecular structure, to correlate with biological activity.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D QSAR methods that analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules to derive a correlation with their biological activity.
While specific QSAR studies on this compound are not abundant in the literature, studies on analogous benzothiophene series provide valuable insights. For example, a 3D-QSAR study on benzothiophene derivatives as selective CB2 cannabinoid receptor ligands yielded robust CoMFA and CoMSIA models with high predictive ability. nih.gov Similarly, QSAR studies on benzothiophene analogs as inhibitors of Plasmodium falciparum N-myristoyltransferase have also been reported, with the models highlighting the importance of polar interactions for inhibitory activity.
The table below summarizes the statistical parameters from representative QSAR studies on benzothiophene analogs, demonstrating the utility of these methods in predicting biological activity.
| QSAR Model | Target/Compound Series | q² | r² | r²pred | Reference |
| CoMFA | Thieno-pyrimidine derivatives (Breast Cancer Inhibitors) | 0.818 | 0.917 | 0.794 | mdpi.com |
| CoMSIA | Thieno-pyrimidine derivatives (Breast Cancer Inhibitors) | 0.801 | 0.897 | 0.762 | mdpi.com |
| CoMFA | Benzothiophene derivatives (CB2 Receptor Ligands) | - | - | 0.919 | nih.gov |
| CoMSIA | Benzothiophene derivatives (CB2 Receptor Ligands) | - | - | 0.908 | nih.gov |
| CoMFA | COX-2 Inhibitors | 0.741 | 0.887 | - | nih.gov |
| CoMSIA | COX-2 Inhibitors | 0.632 | 0.885 | - | nih.gov |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the external test set. A hyphen (-) indicates the data was not specified in the source.
These QSAR models, along with the SAR data, provide a powerful framework for the rational design of new and more effective therapeutic agents based on the this compound scaffold.
Identification of Key Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies on benzothiophene derivatives and related heterocyclic compounds have identified several key molecular descriptors that are critical in determining their biological activity. These descriptors quantify various aspects of the molecular structure, including steric, electrostatic, and electro-topological properties.
In studies of benzothiophene derivatives as potential antibiotics, Principal Component Analysis (PCA) has been used to pinpoint crucial descriptors. These include parameters like PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegavities van der Waals Surface Area of polar atoms) and Q_VSA_FHYD (charge-related van der Waals surface area of hydrophobic atoms), which correlate molecular features with antibacterial activity. researchgate.net Other analyses have highlighted the importance of descriptors such as glob (globularity), PEOE_RPC+ (Partial Equalization of Orbital Electronegavities relative positive charge), Q_VSA_FNEG (charge-related van der Waals surface area of negative atoms), and vsurf_CW7 (hydrophilic-hydrophobic balance), which also contribute significantly to the activity models. researchgate.net
For different biological targets, the key descriptors vary. In the context of 1,2-benzisothiazol-3-one derivatives acting as caspase-3 inhibitors, QSAR models have shown that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and the presence of specific atom-centered fragments (R--CX--R) play a significant role in inhibitory activity. nih.govresearchgate.net Similarly, 3D-QSAR studies on benzothiophene analogs targeting Factor IXa identified electrostatic and steric interactions at specific points in the molecular field as the most influential descriptors for activity. pharmacophorejournal.com
Investigations into thiophene carboxamide derivatives as anti-tubercular agents have revealed the significance of electro-topological state indices, such as SsNH2E-index (electrotopological state of primary amine groups) and SdOE-index (electrotopological state of oxygen atoms in a double bond). jetir.org Furthermore, topological parameters that define the spatial relationship between atoms, like T_T_N_6 and T_C_N_7 (describing distances between nitrogen atoms), have been shown to be crucial in determining binding affinity. jetir.org These findings underscore that a combination of electronic, topological, and spatial parameters significantly influences the biological activity of this class of compounds.
Validation and Predictive Capability of QSAR Models
The reliability of a QSAR model is contingent upon its validation, a process that confirms its ability to make accurate predictions for new, untested compounds. nih.govresearchgate.net Both internal and external validation techniques are employed to assess the robustness and predictive power of the developed models. researchgate.netd-nb.info
Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which generates the cross-validated squared correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive power. mdpi.com External validation, considered a more stringent test, involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. mdpi.com The predictive capability is then assessed using the predictive correlation coefficient (r²_pred). mdpi.comnih.gov
Numerous QSAR studies on benzothiophene derivatives and related compounds have demonstrated strong statistical quality and predictive ability. For instance, 3D-QSAR models developed for combretastatin (B1194345) A-4 analogues as tubulin polymerization inhibitors showed excellent statistical significance. rsc.orgrsc.org A Comparative Molecular Field Analysis (CoMFA) model yielded a squared correlation coefficient (r²) of 0.974 and a q² of 0.724, while a Comparative Molecular Similarity Indices Analysis (CoMSIA) model produced an r² of 0.976 and a q² of 0.710. rsc.orgrsc.org The high correlation between the predicted and experimental values for a set of newly synthesized analogues confirmed the models' reliability. rsc.orgrsc.org
Similarly, QSAR models for 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors produced a robust model with an r² of 0.91 for the training set and a LOO q² of 0.80, indicating good internal consistency. nih.govresearchgate.net The model's external predictive power was confirmed with an r² of 0.59 for the test set. nih.govresearchgate.net The table below summarizes the validation statistics from various QSAR studies on related scaffolds, illustrating the generally high predictive capability of these models.
| Model Type / Target | r² (Training Set) | q² (Cross-Validation) | r² (Test Set) | Reference(s) |
| CoMFA / Tubulin Inhibitors | 0.974 | 0.724 | - | rsc.orgrsc.org |
| CoMSIA / Tubulin Inhibitors | 0.976 | 0.710 | - | rsc.orgrsc.org |
| MLR / Caspase-3 Inhibitors | 0.91 | 0.80 | 0.59 | nih.govresearchgate.net |
| MLR / Anticancer (HepG2) | 0.8301 | 0.7628 | - | nih.gov |
| MLR / Anticancer (A549) | 0.9636 | 0.9290 | - | nih.gov |
| MLR / Photosensitizers | 0.87 | 0.71 | 0.70 | mdpi.comnih.gov |
These validated models serve as powerful computational tools, facilitating the rational design and prioritization of new, more potent derivatives for synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery. nih.gov
Molecular Characteristics Influencing Biological Interactions
The biological activity of this compound and its analogs is fundamentally governed by their molecular characteristics, particularly their electronic and steric properties. These features dictate how the molecules orient themselves and interact with the specific amino acid residues within the binding site of a biological target.
The methoxy group at the 6-position of the benzo[b]thiophene ring is an electron-donating group. This electronic contribution can influence the charge distribution across the entire molecule, affecting its ability to form electrostatic interactions, such as hydrogen bonds or pi-pi stacking, with a protein target. researchgate.net For example, in studies of benzothiophene-chalcone hybrids as cholinesterase inhibitors, the nature and position of substituents on the phenyl rings were found to be critical for inhibitory activity, highlighting the importance of electronic effects. mdpi.com
Biological Activities and Therapeutic Potential
Anticancer and Antiproliferative Activities
Derivatives of the benzo[b]thiophene scaffold have demonstrated significant potential as anticancer agents, operating through multiple mechanisms to inhibit cancer cell growth and induce cell death.
Mechanism of Action: Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding
A primary mechanism by which certain benzo[b]thiophene derivatives exert their anticancer effects is through the disruption of microtubule dynamics. These compounds function as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, they prevent the formation of microtubules, leading to a mitotic arrest in the G2/M phase of the cell cycle and subsequently triggering cell death.
Research has shown that these compounds often bind at the colchicine site on β-tubulin. This interaction destabilizes the microtubule structure, making them potent antimitotic agents. The binding at this specific site prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into microtubules, thereby effectively halting the polymerization process.
Induction of Apoptosis Pathways (e.g., PARP, RIP, Caspase-3 activation)
Beyond mitotic arrest, benzo[b]thiophene derivatives are potent inducers of apoptosis, or programmed cell death. Studies on related thiophene (B33073) scaffolds have revealed their ability to activate intrinsic apoptotic pathways. nih.gov This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of key executioner enzymes. nih.gov
A crucial step in this process is the activation of caspases, a family of cysteine proteases that dismantle the cell in a controlled manner. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed. nih.gov Once activated, caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage and inactivation of PARP, an enzyme involved in DNA repair, is a hallmark of apoptosis, preventing cancer cells from repairing DNA damage and ensuring their demise. nih.gov This cascade of events underscores the compound's ability to effectively eliminate cancer cells that are driven into mitotic catastrophe.
Activity Spectrum against Various Cancer Cell Lines
The cytotoxic effects of 6-methoxybenzo[b]thiophen-3(2H)-one and its related analogues have been evaluated against a broad panel of human cancer cell lines, demonstrating a wide spectrum of activity. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been a key metric in these assessments.
Notable activity has been documented against glioblastoma cell lines (U87 and U373), various carcinoma cell lines including hepatocellular (HepG2), lung (A549), and colon (HCT-116), as well as ovarian cancer cells (A2780). nih.govnih.govrsc.orgresearchgate.net For instance, certain tetrahydrobenzo[b]thiophene derivatives have shown potent cytotoxicity against HepG2, MCF7 (breast), and HCT116 cell lines with IC₅₀ values in the low micromolar range (6-16 µM). nih.gov A specific glucosylated rhodanine (B49660) derivative containing a related scaffold exhibited a remarkably low IC₅₀ value of 0.21 µM against HepG2 cells. researchgate.net
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Derivatives
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 0.21 - 16 | nih.govresearchgate.net |
| HCT-116 | Colorectal Carcinoma | ~16 | nih.gov |
| A549 | Lung Carcinoma | 1.7 | researchgate.net |
| U87 | Glioblastoma | 33 - 46 | nih.govrsc.org |
| U373 | Glioblastoma | 33 - 46 | nih.govrsc.org |
| MCF-7 | Breast Adenocarcinoma | ~16 | nih.gov |
Kinase Inhibition Profile (e.g., DYRK1A, CLK1, CLK4, Haspin)
In addition to their effects on tubulin, derivatives of the benzo[b]thiophene scaffold have been identified as potent inhibitors of several protein kinases implicated in cancer progression. mdpi.com These include Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Cdc2-like kinases (CLK1, CLK4), and Haspin. These kinases are involved in crucial cellular processes such as cell cycle regulation, RNA splicing, and chromosome segregation. nih.gov
A specific tetracyclic derivative of 6H-benzo[b]indeno[1,2-d]thiophen-6-one demonstrated potent, multi-targeted inhibition of these kinases. nih.govrsc.org This compound exhibited an ATP-competitive mechanism of action and showed significant inhibitory activity in the nanomolar range against DYRK1A, CLK1, CLK4, and Haspin. nih.govrsc.org The ability to inhibit multiple kinases, which are often overexpressed or dysregulated in cancers like glioblastoma, presents a promising strategy for overcoming tumor resistance and adaptation. nih.govrsc.orgmdpi.com
Table 2: Kinase Inhibition Profile of a Benzo[b]thiophene Derivative
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| DYRK1A | 35 | nih.govrsc.org |
| CLK1 | 20 | nih.govrsc.org |
| CLK4 | 26 | nih.govrsc.org |
| Haspin | 76 | nih.govrsc.org |
Antimicrobial Activities
The benzo[b]thiophene core is also a valuable scaffold for the development of new antimicrobial agents, particularly against challenging drug-resistant pathogens.
Antibacterial Effects (e.g., against multidrug-resistant Staphylococcus aureus)
Benzo[b]thiophene derivatives, particularly acylhydrazone conjugates, have shown promising antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA). nih.govresearchgate.netnih.gov MRSA is a major cause of hospital and community-acquired infections and has developed resistance to many conventional antibiotics.
The mechanism of action for these compounds appears to be multi-faceted. Some studies suggest that the antibacterial effect is related to the disruption of the bacterial cell membrane and the inhibition of topoisomerase I, an enzyme essential for DNA replication. rsc.org Other research indicates that related flavonoid compounds can act by binding directly to peptidoglycan, a key component of the bacterial cell wall, thereby weakening the structure and leading to cell lysis. researchgate.net The development of new agents that can effectively target MRSA is a critical area of research, and benzo[b]thiophene derivatives represent a promising class of compounds in this effort. nih.govresearchgate.netnih.gov
Antifungal Effects (e.g., against Candida species)
The benzothiophene (B83047) nucleus is a recognized pharmacophore in the development of antifungal agents. Research into its derivatives has shown notable efficacy against various fungal pathogens, including species of Candida, which are common causes of opportunistic infections in humans.
While direct studies on this compound are limited, research on closely related structures provides insight into its potential antifungal activity. For instance, certain derivatives of benzo[b]thiophene have demonstrated significant antimicrobial properties with low minimum inhibitory concentrations (MIC) against fungi. One study highlighted that specific derivatives recorded MIC values as low as 16 µg/mL against Candida albicans . Another study on acylhydrazone derivatives of benzothiophene also identified compounds with promising activity against multidrug-resistant Staphylococcus aureus, indicating the scaffold's broad antimicrobial potential. The development of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety has also shown promising results against several fungal strains, including Candida albicans, with some compounds showing strong inhibitory activities nih.gov.
These findings suggest that the benzothiophene scaffold is a viable starting point for novel antifungal drug discovery. The antifungal potential of these compounds is often linked to their ability to interfere with fungal cell membrane integrity or inhibit essential enzymes.
Table 1: Antifungal Activity of Selected Benzothiophene and Related Derivatives against Candida spp.
| Compound/Derivative Class | Fungal Strain | Reported Activity (MIC/EC50) | Reference |
| Benzothiophene Derivatives | Candida albicans | As low as 16 µg/mL | |
| 1,4-Benzoxazin-3-one Acylhydrazones | Candida albicans MTCC 3017 | Strong inhibitory activity | nih.gov |
| 1,4-Benzoxazin-3-one Acylhydrazones | Candida albicans ATCC 90028 | Strong inhibitory activity | nih.gov |
| Acylhydrazone Derivative (B3) | Candida spp. | Wide spectrum of activity | nih.gov |
| Acylhydrazone Derivative (B4) | Candida spp. | 0.5 µg/mL | nih.gov |
Note: This table presents data for benzothiophene derivatives and related compounds, not specifically for this compound.
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new and effective treatments. The benzothiophene scaffold has emerged as a promising framework for the development of novel antitubercular agents.
Several studies have demonstrated the potent activity of benzothiophene derivatives against M. tuberculosis. In one study, four series of benzo[b]thiophene-2-carboxylic acid derivatives were evaluated. Among them, compound 7b was found to be highly active against multidrug-resistant M. tuberculosis H37Ra, with MIC values ranging from 2.73 to 22.86 μg/mL nih.gov. Other derivatives, 8c and 8g , showed significant activity against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL, respectively nih.gov.
Another class, 3-substituted benzothiophene-1,1-dioxides, has also been identified as effective inhibitors of M. tuberculosis growth under aerobic conditions. The tetrazole-substituted derivative in this series was the most potent, with an MIC of 2.6 µM, although it also exhibited cytotoxicity nih.gov. Oxadiazole derivatives also showed good antitubercular activity with MICs in the range of 3–8 µM nih.gov. The presence of a methoxy (B1213986) group at position 3 of the quinoxaline (B1680401) moiety, a different heterocyclic system, has been noted to increase antitubercular activity, suggesting that such substitutions can be beneficial mdpi.com.
Table 2: Antitubercular Activity of Selected Benzothiophene Derivatives
| Derivative Class | Strain | Reported Activity (MIC) | Reference |
| Benzo[b]thiophene-2-carboxylic acid (7b) | MDR-M. tuberculosis H37Ra (dormant) | 2.73 μg/mL | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid (8c) | M. bovis BCG (dormant) | 0.60 μg/mL | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid (8g) | M. bovis BCG (dormant) | 0.61 μg/mL | nih.gov |
| 3-(Tetrazole-substituted) BTD | M. tuberculosis (virulent) | 2.6 µM | nih.gov |
| 3-(Oxadiazole-substituted) BTDs | M. tuberculosis (virulent) | 3–8 µM | nih.gov |
Note: BTD stands for benzothiophene-1,1-dioxide. This table presents data for benzothiophene derivatives, not specifically for this compound.
Other Pharmacological Activities
Antimalarial Activity (e.g., N-myristoyltransferase inhibition)
The rise of drug-resistant Plasmodium parasites necessitates the development of new antimalarial agents. Benzothiophene derivatives have been identified as a promising class of compounds in this area. Studies have shown that certain benzothiophene derivatives exhibit potent antiplasmodial activity. For example, aminoquinolines coupled to a benzothiophene ring have demonstrated improved activity against chloroquine-susceptible strains of P. falciparum, with IC50 values as low as 6 nM nih.gov. Another series of benzothiophene derivatives showed IC50 values up to 0.16 μM against the P. falciparum 3D7 strain nih.govresearchgate.net.
A key target for some of these compounds is N-myristoyltransferase (NMT), an enzyme essential for parasite viability. While specific data for this compound is not available, the demonstrated activity of the broader benzothiophene class suggests this is a promising area for further investigation.
Antioxidant Properties and Inhibition of Lipid Oxidation
A series of benzo[b]thiophen-3-ol derivatives, which are tautomers of the title compound, have been reported to possess discrete antioxidant and chelating potential nih.govresearchgate.net. The antioxidant capacity of these compounds is significant as oxidative stress is implicated in numerous diseases. A study on methoxy-substituted thiophene and benzothiophene derivatives bearing chalcone (B49325) moieties also highlighted their potential as antioxidants researchgate.net. The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. While quantitative data for this compound is not specified, the general antioxidant properties of the benzothiophene class are noted researchgate.net.
Enzyme Inhibition (e.g., Cholinesterase, α-amylase, glucosidase)
The benzothiophene scaffold has been explored for its ability to inhibit various enzymes implicated in disease.
Cholinesterase Inhibition: Derivatives of benzothiophene have been identified as potential inhibitors of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. A study on benzothiophene-chalcone hybrids revealed that these compounds were effective inhibitors of both enzymes. Compound 5h from this series was the most potent BChE inhibitor with an IC50 of 24.35 μM, comparable to the reference drug galantamine. Compound 5f was the best AChE inhibitor with an IC50 of 62.10 μM mdpi.com. Furthermore, a series of benzo[b]thiophen-3-ol derivatives were synthesized and found to be highly selective inhibitors of the MAO-B isoform, another important enzyme in neurodegenerative diseases nih.govresearchgate.net.
α-Amylase and Glucosidase Inhibition: While there is extensive research on various plant extracts and phytochemicals as inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes nih.govmdpi.com, specific studies on this compound for this activity are not prominent in the reviewed literature. However, fluorinated benzenesulfonic ester derivatives have shown potential as dual inhibitors of these enzymes nih.gov.
Table 3: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids
| Compound | Enzyme | Reported Activity (IC50) | Reference |
| 5h | BChE | 24.35 μM | mdpi.com |
| 5i | BChE | 59.6 μM | mdpi.com |
| 5f | AChE | 62.10 μM | mdpi.com |
| Galantamine (Ref.) | BChE | 28.08 μM | mdpi.com |
Note: This table presents data for benzothiophene-chalcone hybrids, not specifically for this compound.
Selective Estrogen Receptor Modulator (SERM) and Degrader (SERD) Potential
The benzothiophene core is a well-established scaffold for Selective Estrogen Receptor Modulators (SERMs). SERMs are compounds that can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue. This dual activity makes them valuable for treating conditions like breast cancer and osteoporosis nih.govdrugbank.com.
Raloxifene and Arzoxifene, both clinically significant SERMs, feature a 6-hydroxy-benzo[b]thiophene core researchgate.netdrugbank.com. The title compound, this compound, is a close structural analog, with the methoxy group being a simple modification of the hydroxyl group. This structural similarity strongly suggests its potential to interact with estrogen receptors. Research on benzothiophene SERMs has shown they can modulate estrogenic and antiestrogenic effects and some also possess antioxidant activity nih.gov. The development of new SERMs and Selective Estrogen Receptor Degraders (SERDs) continues to be an active area of research to overcome resistance to existing endocrine therapies.
Neuroprotective Potential within Heterocyclic Compound Research
The benzothiophene nucleus is a key pharmacophore in compounds showing promise for the treatment of neurodegenerative diseases. While direct studies on the neuroprotective effects of this compound are not extensively documented, research on related benzothiophene and benzothiazole (B30560) derivatives highlights the potential of this chemical class.
For instance, the benzothiophene derivative Encenicline has been investigated for its activity against schizophrenia and Alzheimer's disease researchgate.net. Furthermore, a study on novel 6-hydroxybenzothiazol-2-carboxamides identified potent and selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective activity nih.gov. The lead compound in this study, phenethylamide 30, was found to be a multipotent inhibitor of MAO-B and also inhibited the aggregation of α-synuclein and tau proteins, key pathological hallmarks of Parkinson's and Alzheimer's diseases, respectively. This compound demonstrated neuroprotection against toxicities induced by these protein aggregates in SH-SY5Y neuroblastoma cells nih.gov.
Another area of investigation involves the protective effects of benzothiophene derivatives against neuronal damage. For example, the sigma receptor antagonist SN79, a benzoxazole (B165842) derivative, has been shown to mitigate the neurotoxic effects of methamphetamine by reducing the generation of reactive oxygen/nitrogen species and subsequent caspase activation nih.gov. While not a direct benzothiophene, the structural similarities and shared heterocyclic nature suggest potential parallel mechanisms.
Research into β-caryophyllene, a natural bicyclic sesquiterpene, has demonstrated neuroprotective effects in a murine model of Parkinson's disease by ameliorating motor dysfunction and protecting against dopaminergic neuronal loss mdpi.com. These findings underscore the therapeutic potential of targeting pathways involved in oxidative stress and neuroinflammation, common mechanisms in neurodegenerative disorders that could potentially be modulated by compounds like this compound.
Anti-inflammatory and Anti-nociceptive Properties
Benzothiophene derivatives have been consistently reported to possess both anti-inflammatory and anti-nociceptive (pain-relieving) properties researchgate.netbenthamdirect.comnih.govmanipal.eduijpsjournal.com. The structural versatility of the benzothiophene scaffold allows for modifications that can enhance these activities.
A study on a series of 1,2-benzothiazine derivatives, which are structurally related to benzothiophenes, demonstrated their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes researchgate.netresearchgate.net. Specifically, several of these compounds showed higher selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.net.
The anti-inflammatory effects of methoxy-substituted compounds have also been noted. For instance, 6-methylcoumarin (B191867) was found to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by regulating the MAPK and NF-κB signaling pathways nih.gov. Similarly, a study on methoxyphenolic compounds demonstrated their ability to inhibit multiple inflammatory mediators in human airway cells psu.edud-nb.info.
In the context of pain management, 6-methoxyflavanone (B191839) has been shown to alleviate cisplatin-induced neuropathic pain, likely through its anti-inflammatory actions and interaction with GABAergic receptors nih.gov. This compound significantly attenuated the expression of nocifensive behaviors in animal models nih.gov. Furthermore, research on acetylenic thiophene and furan (B31954) derivatives has provided evidence for their antinociceptive effects, mediated through opioidergic and muscarinic cholinergic receptors psu.edu. The investigation of novel benzoxazole derivatives has also revealed promising anti-nociceptive and anti-inflammatory effects in various in-vivo models ijpsjournal.com.
A specific benzothiophene inhibitor of MAPK-activated protein kinase 2 (MK2), PF-3644022, has demonstrated oral anti-inflammatory efficacy in both acute and chronic models of inflammation, highlighting a specific molecular target for this class of compounds researchgate.net.
| Compound Class | Specific Derivative(s) | Anti-inflammatory/Anti-nociceptive Finding | Reference(s) |
| Benzothiazine Derivatives | Various 1,2-benzothiazine derivatives | Showed selective COX-2 inhibition. | researchgate.netresearchgate.net |
| Coumarins | 6-Methylcoumarin | Reduced pro-inflammatory mediators via MAPK and NF-κB pathways. | nih.gov |
| Flavanones | 6-Methoxyflavanone | Attenuated cisplatin-induced neuropathic pain. | nih.gov |
| Benzothiophene Derivatives | PF-3644022 | Orally effective MK2 inhibitor with anti-inflammatory properties. | researchgate.net |
| Benzoxazole Derivatives | Various novel derivatives | Demonstrated promising anti-nociceptive and anti-inflammatory effects. | ijpsjournal.com |
Antidiabetic Activity
The benzothiophene and benzothiazole scaffolds are recognized for their potential in developing new antidiabetic agents benthamdirect.comijpsjournal.comnih.gov. Several studies have highlighted the hypoglycemic effects of derivatives from these classes of compounds.
A significant finding is the role of the methoxy group in the antidiabetic activity of benzothiazole derivatives. The presence of a methoxy group at the C-6 position of the benzothiazole ring is thought to be responsible for the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) researchgate.net. This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for treating type 2 diabetes and metabolic syndrome. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity, with several compounds showing a significant lowering of plasma glucose levels researchgate.neted.ac.uknih.gov.
Furthermore, studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have also demonstrated their potential as antidiabetic agents, showing considerable biological efficacy when compared to the standard drug glibenclamide nih.gov. While direct evidence for the antidiabetic activity of this compound is limited, the established role of the 6-methoxy substitution in related heterocyclic systems suggests it is a promising area for future investigation.
| Compound Class | Specific Derivative(s) | Antidiabetic Finding | Reference(s) |
| Benzothiazole Derivatives | N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Presence of a 6-methoxy group contributes to 11β-HSD1 inhibition and hypoglycemic effects. | researchgate.neted.ac.uknih.gov |
| Thiazole Derivatives | N-(4-phenylthiazol-2-yl)benzenesulfonamides | Showed significant blood glucose lowering activity. | nih.gov |
Modulatory Effects on STING-Mediated Pathways
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines researchgate.netmdpi.commedchemexpress.com. Pharmacological modulation of the STING pathway has shown therapeutic potential in various diseases, including cancer and infections researchgate.netmdpi.commedchemexpress.comnih.gov.
Research has identified that the benzofuran (B130515) scaffold, a bioisostere of benzothiophene, can act as a STING agonist nih.gov. More directly, a benzothiophene derivative, MSA-2, has been reported as an orally available, non-nucleotide STING agonist targetmol.com. MSA-2 has been shown to induce tumor regression and stimulate long-lasting anti-tumor immunity in preclinical models targetmol.com. This finding is particularly significant as it establishes a direct link between the benzothiophene core and the activation of the STING pathway.
The activation of STING by agonists can reshape the tumor microenvironment and enhance the anti-tumor immune response mdpi.com. The identification of non-CDN (cyclic dinucleotide) small molecules like the benzothiophene derivative MSA-2 that can activate STING opens up new avenues for the development of oral immunotherapies targetmol.com. While the effect of this compound on the STING pathway has not been specifically reported, the activity of MSA-2 suggests that the benzothiophene scaffold is a viable starting point for designing novel STING modulators.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the structure-activity relationships of 6-Methoxybenzo[b]thiophen-3(2H)-one and its analogs.
Molecular docking simulations have been instrumental in identifying and analyzing the binding sites of benzothiophene (B83047) derivatives on various protein targets, including tubulin and protein kinases.
Colchicine (B1669291) Binding Site of Tubulin: A significant body of research has focused on the interaction of thiophene (B33073) and benzothiophene derivatives with tubulin, a key protein involved in microtubule formation and a major target for anticancer drugs. researchgate.netmdpi.com Derivatives of this compound are often designed as inhibitors that bind to the colchicine site on β-tubulin. researchgate.netnih.gov This binding site is located at the interface between the α and β-tubulin subunits. nih.gov The 6-methoxy group on the benzothiophene scaffold is considered important for maximizing activity, potentially mimicking the role of methoxy (B1213986) groups found in other potent colchicine site inhibitors like Combretastatin (B1194345) A-4 (CA-4).
Kinase ATP Binding Sites: The benzo[b]thiophene scaffold is a versatile core structure for developing protein kinase inhibitors. mdpi.com These inhibitors typically target the ATP-binding site, a conserved region within the kinase domain. nih.gov Molecular modeling studies have shown that thiophene-based compounds can be designed to mimic the adenine (B156593) ring of ATP, occupying the hinge region of the kinase. mdpi.com This has been successfully applied in the design of dual inhibitors for epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), as well as inhibitors for mTOR kinase, where the ATP-binding site includes the critical DFG (Asp-Phe-Gly) motif. mdpi.comnih.gov
Docking studies not only predict the binding pose but also estimate the binding affinity (e.g., docking score or binding energy) and clarify the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For benzothiophene derivatives targeting the colchicine site of tubulin, key interactions have been identified. The methoxy groups, for instance, can form crucial hydrogen bonds with residues like Cys241. researchgate.net The benzothiophene ring itself often engages in hydrophobic interactions deep within the binding pocket. researchgate.net
In the context of kinase inhibition, the thiophene scaffold frequently forms hydrogen bonds with the backbone of the hinge region, a critical interaction for ATP-competitive inhibitors. mdpi.com Additional stability is gained through hydrophobic and electrostatic interactions within the binding pocket. mdpi.com For arylpiperazine derivatives of benzothiophene targeting the 5-HT1A receptor, a key hydrogen bond between a protonated piperazine (B1678402) nitrogen and the Asp116 residue has been shown to be crucial for binding affinity. nih.gov
Below is a table summarizing the predicted binding affinities and interaction modes for various benzothiophene derivatives with their respective protein targets.
| Derivative Class | Protein Target | Predicted Binding Affinity (Example) | Key Interaction Modes | Interacting Residues (Examples) |
| Thiophene Derivatives | β-Tubulin | - | Hydrogen Bonding, Hydrophobic Interactions | Cys241, Val318 |
| Thieno[2,3-d]pyrimidine | EGFR/HER2 | IC₅₀: 0.14-0.47 nM | Hydrogen Bonding, Hydrophobic Interactions | Hinge Region |
| Benzothiophenyl Propanones | 5-HT1A Receptor | Kᵢ: 2.30 µM | Hydrogen Bonding, Electrostatic Interactions | D116 |
| Thieno[2,3-c]pyridines | Hsp90 | - | Molecular Interactions | - |
A key outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for recognizing and binding the ligand.
Tubulin: In the colchicine binding site, the residue Cys241 is consistently highlighted as a critical interaction point for benzothiophene and other related inhibitors, often forming a hydrogen bond with the ligand. researchgate.net Residues such as Val318 also contribute to the binding through hydrophobic contacts. researchgate.net The flexibility of loops within the colchicine site, like the βT7 loop, also plays a significant role in accommodating different ligands. nih.gov
Kinases: For kinase inhibitors, the hinge region residues are paramount for anchoring the ligand in the ATP-binding pocket. In mTOR kinase, the DFG motif at the active site is a crucial feature for inhibitor binding. nih.gov For EGFR inhibitors, interactions with key residues in the hydrophobic pocket, including the T790M mutant, are essential for potent inhibition and overcoming drug resistance. mdpi.com
Other Receptors: In the 5-HT1A receptor, the aspartate residue at position 116 (D116 ) has been identified as a critical anchor point, forming a strong hydrogen bond with arylpiperazine-containing benzothiophene ligands. nih.gov
In Silico Screening and Virtual Library Design for Drug Discovery
The this compound scaffold serves as a valuable starting point for in silico screening and the design of virtual compound libraries to discover novel drug candidates.
Virtual screening allows researchers to computationally test vast libraries of compounds against a specific protein target to identify potential hits. nih.gov This approach has been used to discover new tubulin inhibitors by screening diverse small molecules for their ability to bind to the colchicine site. nih.gov
Furthermore, the benzo[b]thiophene core structure is frequently used as a template for virtual library design. mdpi.commdpi.com By systematically modifying the substituents at various positions on the scaffold, medicinal chemists can create large, focused libraries of virtual compounds. These libraries are then docked into the target protein's binding site to predict their affinity and interaction modes. This process helps prioritize the most promising candidates for chemical synthesis and biological testing, significantly accelerating the drug discovery process. mdpi.comnih.gov For example, new dual EGFR/HER2 inhibitors have been developed by modifying the core thienotriazine and tetrahydrobenzothiophene scaffolds to improve potency and reduce cellular resistance. mdpi.com
Challenges and Future Directions in 6 Methoxybenzo B Thiophen 3 2h One Research
Addressing Metabolic Stability and Pharmacokinetic Profiles of Derivatives
A significant challenge in the development of drugs based on the benzo[b]thiophene scaffold is their metabolic instability and suboptimal pharmacokinetic profiles. The aromatic rings and their substituents are often susceptible to metabolic enzymes, primarily cytochrome P450 (CYP450) isoenzymes in the liver, leading to rapid clearance and reduced bioavailability.
Research has shown that the unsubstituted positions on the benzothiophene (B83047) ring system can be "metabolic soft spots," prone to oxidative metabolism. nih.gov One strategy to counter this involves "metabolic blocking," where susceptible positions are substituted with groups that are resistant to metabolism, such as halogens. For instance, the synthesis of 6-fluoro and 6-chloro analogs of a benzo[b]thiophene-based melatonin (B1676174) analog was pursued specifically to inhibit oxidative metabolism at the 6-position. researchgate.net This approach can enhance the metabolic half-life of the compounds.
Furthermore, modifications to the side chains of benzo[b]thiophene derivatives can significantly influence their metabolic stability. Studies on other heterocyclic compounds have demonstrated that extending alkyl side chains can increase lipophilicity and, in some cases, improve metabolic stability. nih.gov However, the relationship is not always straightforward, as increased lipophilicity can also lead to other undesirable pharmacokinetic properties. A key challenge is to finely tune the physicochemical properties of these derivatives. For example, while potent benzo[b]thiophene-based thrombin inhibitors have been developed, their efficacy in preclinical models was found to be limited by their rapid and extensive distribution following administration. researchgate.netnih.gov
Conversely, strategic modifications can lead to favorable pharmacokinetic outcomes. In the development of analogs of the STAT3 inhibitor Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide), a methoxybenzylamino derivative known as K2071 was created with optimized physicochemical properties that enabled it to cross the blood-brain barrier, a critical feature for treating central nervous system disorders like glioblastoma. nih.gov
Future research must systematically investigate the metabolic fate of 6-methoxybenzo[b]thiophen-3(2H)-one derivatives. This involves conducting metabolite identification studies to pinpoint the exact sites of metabolic attack. This knowledge can then guide the synthesis of new analogs with improved stability and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Strategies to Address Metabolic and Pharmacokinetic Challenges
| Challenge | Strategy | Example/Rationale | Source(s) |
| Oxidative Metabolism | Metabolic Blocking | Introduction of halogen atoms (e.g., F, Cl) at susceptible positions to prevent CYP450-mediated oxidation. | researchgate.net |
| Rapid Clearance | Side-Chain Modification | Altering the length and composition of side chains to modulate lipophilicity and stability. | nih.gov |
| Poor CNS Penetration | Physicochemical Optimization | Modifying functional groups to create derivatives (e.g., K2071) capable of crossing the blood-brain barrier. | nih.gov |
| Rapid Distribution | Structural Modification | Systematic investigation of structure-distribution relationships to control the compound's localization in the body. | researchgate.netnih.gov |
Rational Design and Development of Highly Selective and Potent Analogues
The rational design of new analogues is central to improving the therapeutic potential of the this compound scaffold. The goal is to enhance potency against the desired biological target while minimizing off-target effects, thereby increasing selectivity and reducing potential toxicity. This requires a deep understanding of the structure-activity relationship (SAR).
Systematic investigation of the SAR is crucial. For example, a study on diamino benzo[b]thiophene derivatives as thrombin inhibitors demonstrated that modifications to the C-3 side chain led to a remarkable 2200- to 2900-fold increase in potency compared to the initial lead compound. researchgate.netnih.gov This highlights how small structural changes can have a profound impact on biological activity. For derivatives of this compound, similar systematic explorations of substituents on both the benzothiophene core and the side chains are necessary to unlock their full potential.
Modern drug design increasingly relies on computational methods. In silico tools such as molecular docking and molecular dynamics (MD) simulations can predict how a molecule will bind to its target protein. researchgate.net These methods allow researchers to visualize binding modes and prioritize the synthesis of compounds that are most likely to be active. For instance, the development of Stattic analogues like K2071 was guided by optimizing physicochemical characteristics, a process that can be greatly accelerated with computational ADME predictions. nih.govresearchgate.net
The electronic properties of the heterocyclic core also play a significant role. Benzannulated five-membered rings like benzo[b]thiophene are generally electron-rich compared to six-membered heterocycles, which can influence their interaction with biological targets and metabolic enzymes. nih.gov The introduction of electron-withdrawing or electron-donating groups, such as the methoxy (B1213986) group at the 6-position, alters these electronic properties. Rational design can leverage these principles to fine-tune the molecule's characteristics for optimal target engagement and selectivity.
Table 2: Examples of Rational Design in Benzothiophene Derivatives
| Derivative Class | Design Strategy | Outcome | Source(s) |
| Diamino Benzo[b]thiophenes | Systematic modification of the C-3 side chain. | 2200-2900 fold increase in thrombin inhibition potency. | researchgate.netnih.gov |
| 6-Aminobenzo[b]thiophene 1,1-Dioxides | Modification of Stattic to include a methoxybenzylamino group. | Optimized physicochemical properties, including blood-brain barrier permeability. | nih.gov |
| Tetrahydrobenzo[b]thiophenes | Use of molecular docking and MD simulations. | Identification of stable binding to key neuroreceptors, guiding synthesis of potent insecticidal agents. | researchgate.net |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While certain biological activities of benzo[b]thiophene derivatives are established, a significant opportunity lies in the exploration of novel biological targets and mechanisms of action. The structural versatility of the this compound scaffold suggests that its derivatives could interact with a wide range of proteins and cellular pathways that have not yet been investigated.
A compelling example of this is the discovery of new activities for derivatives of Stattic, a compound originally developed as a STAT3 inhibitor. nih.gov The rationally designed analogue K2071 was found to not only inhibit STAT3 but also to act as a mitotic poison by blocking mitotic progression and affecting mitotic spindle formation. nih.gov This STAT3-independent cytotoxicity, along with newly identified senotherapeutic (senescent cell-killing) properties, opens up entirely new therapeutic avenues for glioblastoma that were not envisioned for the parent compound. nih.gov
This discovery underscores a crucial future direction: screening this compound and its derivatives against diverse panels of biological targets. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful tool for uncovering unexpected activities. Once a desired phenotype is observed, target deconvolution studies can be employed to identify the responsible molecular target.
The benzo[b]thiophene scaffold has already been shown to be a valid starting point for inhibitors of various enzyme classes and receptors. Besides STAT3 and thrombin, derivatives have been developed to target the RhoA/ROCK pathway, which is implicated in tumor metastasis. researchgate.netnih.govnih.govnih.gov This known polypharmacology suggests that a systematic exploration could reveal novel activities in areas such as neurodegenerative disease, inflammation, or infectious diseases.
Table 3: Known and Potential Biological Targets for the Benzothiophene Scaffold
| Target/Pathway | Therapeutic Area | Rationale/Example | Source(s) |
| STAT3 | Cancer (e.g., Glioblastoma) | Stattic and its analogue K2071 are inhibitors of STAT3 phosphorylation. | nih.gov |
| Thrombin | Thrombosis | Diamino benzo[b]thiophene derivatives are potent, active-site directed thrombin inhibitors. | researchgate.netnih.gov |
| Tubulin/Mitotic Spindle | Cancer | The K2071 derivative was found to block mitotic progression, indicating it acts as a mitotic poison. | nih.gov |
| RhoA/ROCK Pathway | Cancer Metastasis | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been designed to target this pathway. | nih.gov |
| Senescent Cells | Cancer, Aging | The K2071 derivative demonstrated senotherapeutic activity. | nih.gov |
Integration of Multidisciplinary Approaches for Accelerated Discovery
Advancing the field of this compound research from basic science to potential therapeutic applications cannot be achieved in isolation. The most rapid and effective progress will come from the tight integration of multiple scientific disciplines. A multidisciplinary approach combining synthetic organic chemistry, computational modeling, molecular and cellular biology, and pharmacology is essential for accelerating the discovery and development pipeline.
The journey of a compound from an idea to a validated lead involves several stages where this integration is critical:
Design: Computational chemists can use in silico models to predict the ADME properties and target-binding affinity of virtual compounds. researchgate.net This allows synthetic chemists to focus their efforts on synthesizing only the most promising candidates, saving time and resources.
Synthesis: Organic chemists develop efficient and scalable synthetic routes to produce the designed molecules. The synthesis of complex benzo[b]thiophenes often requires sophisticated, multi-step procedures. researchgate.net
Screening and Validation: Biologists and pharmacologists then test the synthesized compounds. This can range from high-throughput screening against specific targets to complex cell-based assays that measure phenotypic changes, such as cytotoxicity or inhibition of cell migration. nih.govnih.gov
Optimization: The results from biological testing feed back to the computational and synthetic chemists. SAR data are used to refine the computational models, which in turn suggest new structural modifications to enhance potency, selectivity, or pharmacokinetic properties. This iterative cycle of design-synthesis-test is the engine of modern drug discovery.
The development of the Stattic analogue K2071 serves as a model for this integrated approach. It began with a known chemical scaffold, which was rationally modified to improve physicochemical properties. nih.gov The resulting compound was then subjected to a battery of biological tests, which not only confirmed its expected activity against STAT3 but also uncovered novel antimitotic and senotherapeutic effects, validated through detailed cell biology experiments. nih.gov This seamless flow from chemical design to deep biological investigation exemplifies the power of a multidisciplinary strategy. Future success in harnessing the potential of this compound will depend on fostering such collaborative research environments.
Q & A
Q. What are the established synthetic routes for 6-methoxybenzo[b]thiophen-3(2H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via directed ortho-metalation using N,N-diethyl-2-(methylsulfanyl)arylamides with LDA and aromatic aldehydes, followed by cyclization (e.g., thioaurone formation) . Alternatively, condensation reactions involving ethyl cyanoacetate and (Z)-2-(4-methoxybenzylidene) derivatives under reflux conditions (ethanol, piperidine catalyst) yield fused-ring products, with recrystallization from ethanol ensuring purity . Key variables include temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst choice, which impact regioselectivity and byproduct formation.
Q. How is this compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography confirms the planar arrangement of fused benzothiophenone rings (maximum deviation: −0.131 Å) and dihedral angles (e.g., 85.72° for methoxyphenyl substituents) . Spectroscopic techniques include:
- NMR : Distinct shifts for methoxy protons (~δ 3.8 ppm) and carbonyl carbons (~δ 180 ppm).
- MS : Molecular ion peaks at m/z consistent with the molecular formula (e.g., CHOS).
- IR : Stretching vibrations for C=O (~1700 cm) and aromatic C–H bonds (~3050 cm).
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodological Answer :
- PPE : Use gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .
- Waste Management : Segregate and dispose of solvents (e.g., ethanol, dioxane) via certified biohazard waste services .
- Stability : Store in sealed containers at room temperature to prevent degradation .
Advanced Research Questions
Q. How do substituents on the benzothiophenone core affect nonlinear optical (NLO) properties?
- Methodological Answer : Computational studies (B3LYP/6-311+g(d,p)) reveal that electron-withdrawing groups (e.g., –SO) enhance first-order hyperpolarizability (β) by reducing the energy gap via bond-length alternation (BLA) and charge transfer. For example, (Z)-2-(4-(dimethylamino)benzylidene) derivatives exhibit intrinsic hyperpolarizability values ~1.5× higher than unsubstituted analogs . Experimental validation involves electric-field-induced second-harmonic generation (EFISHG) or hyper-Rayleigh scattering (HRS).
Q. What computational strategies optimize this compound derivatives for drug discovery?
- Methodological Answer :
- Pharmacophore Modeling : Five-point hypotheses (e.g., AADRR38) validate ligand-receptor interactions (R = 0.90, Q = 0.64) .
- Molecular Docking : Prioritize derivatives with strong Akt1 kinase binding (e.g., ΔG < −9 kcal/mol) .
- ADME Prediction : Use QikProp or SwissADME to assess bioavailability (%HIA >80%, logP <5).
Q. How can contradictory data on reaction yields in literature be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 28% vs. >70% for similar routes ) arise from:
- Catalyst Loading : Piperidine vs. LDA affects cyclization efficiency.
- Solvent Purity : Trace water in dioxane may hydrolyze intermediates .
- Workup Methods : Filtration vs. column chromatography alters recovery rates.
Systematic replication with controlled variables (e.g., inert atmosphere, anhydrous solvents) is recommended.
Q. What role does this compound play in crystal engineering for optoelectronic materials?
- Methodological Answer : The planar, π-conjugated backbone facilitates stacking in thin films, enhancing charge transport in organic semiconductors. X-ray data show intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing . Applications include organic light-emitting diodes (OLEDs) and photovoltaic cells, where mobility (μ) >10 cm/Vs is achievable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
